acetamide,N-(2-ethylphenyl)-2-(methylthio)-
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Overview
Description
Acetamide,N-(2-ethylphenyl)-2-(methylthio)- is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring. The compound’s structure includes an ethyl group and a methylthio group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,N-(2-ethylphenyl)-2-(methylthio)- typically involves the reaction of 2-ethylphenylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of acetamide,N-(2-ethylphenyl)-2-(methylthio)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(2-ethylphenyl)-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler acetamide derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Simplified acetamide derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Acetamide,N-(2-ethylphenyl)-2-(methylthio)- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetamide,N-(2-ethylphenyl)-2-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Acetamide,N-(2-ethylphenyl)-: Lacks the methylthio group, which may result in different chemical properties and reactivity.
Acetamide,N-(2-methylphenyl)-2-(methylthio)-: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Acetamide,N-(2-ethylphenyl)-2-(ethylthio)-:
Uniqueness
Acetamide,N-(2-ethylphenyl)-2-(methylthio)- is unique due to the presence of both an ethyl group and a methylthio group, which can impart distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-6-4-5-7-10(9)12-11(13)8-14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHXQSBIWSWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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